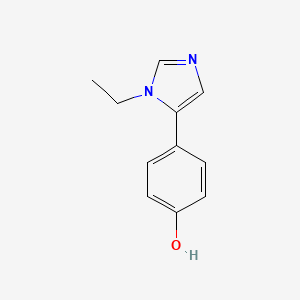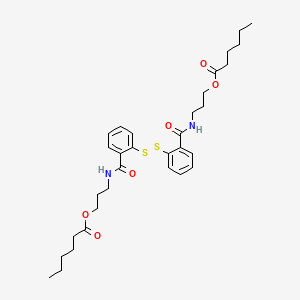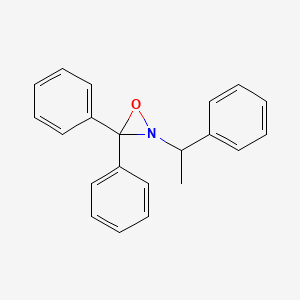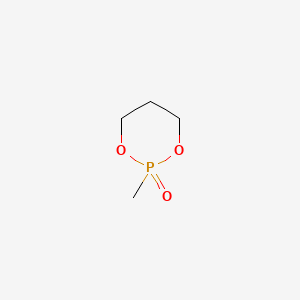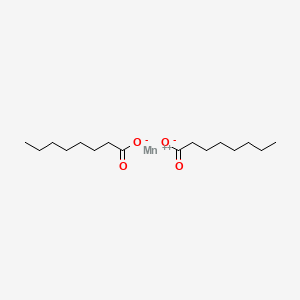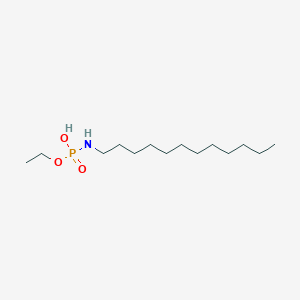![molecular formula C48H78O16 B12803855 [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12803855.png)
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is renowned for its wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, antidepressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities . Asiaticoside is a key bioactive constituent of Centella asiatica and has been extensively used in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of asiaticoside involves the extraction of Centella asiatica followed by purification processes. The primary method includes the use of solvents such as methanol and acetonitrile in combination with orthophosphoric acid buffer for the extraction and purification of asiaticoside . The process is optimized using techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to ensure high purity and yield.
Industrial Production Methods: Industrial production of asiaticoside typically involves large-scale extraction from Centella asiatica using water/alcoholic solvents. The extract is then subjected to further purification using chitosan-based hydrogels, which facilitate the controlled release and enhanced permeability of asiaticoside . This method ensures the production of high-quality asiaticoside suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Asiaticoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Asiaticoside can be hydrolyzed to produce asiatic acid, its aglycone form, using acidic or enzymatic conditions.
Oxidation: Oxidative reactions involving asiaticoside typically use reagents like hydrogen peroxide or potassium permanganate.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to asiaticoside, enhancing its solubility and bioavailability.
Major Products Formed: The primary product formed from the hydrolysis of asiaticoside is asiatic acid, which retains many of the pharmacological properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Asiaticoside has a wide range of scientific research applications across various fields:
Wirkmechanismus
Asiaticoside exerts its effects through multiple molecular targets and pathways:
Collagen Synthesis: Asiaticoside stimulates the synthesis of collagen, promoting wound healing and skin regeneration.
Anti-inflammatory Pathways: It modulates the production of inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), reducing inflammation.
Neuroprotection: Asiaticoside enhances neuroprotection by modulating the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Asiaticoside is often compared with other triterpenoid compounds such as:
Madecassoside: Another major constituent of Centella asiatica, madecassoside shares similar pharmacological properties but differs in its glycoside structure.
Madecassic Acid: Similar to asiatic acid, madecassic acid is another aglycone derived from madecassoside and exhibits comparable pharmacological activities.
Asiaticoside stands out due to its unique glycoside structure, which enhances its solubility and bioavailability, making it a more effective therapeutic agent in various applications.
Eigenschaften
Molekularformel |
C48H78O16 |
|---|---|
Molekulargewicht |
911.1 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O16/c1-22-12-17-48(19-18-46(7)25(30(48)23(22)2)10-11-29-45(6)15-9-14-44(4,5)28(45)13-16-47(29,46)8)43(58)64-42-37(56)34(53)32(51)27(62-42)21-59-40-38(57)35(54)39(26(20-49)61-40)63-41-36(55)33(52)31(50)24(3)60-41/h10,22-24,26-42,49-57H,9,11-21H2,1-8H3/t22-,23+,24+,26-,27-,28+,29-,30+,31+,32-,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,45+,46-,47-,48+/m1/s1 |
InChI-Schlüssel |
CHHCVCZBDNSJEX-CJMDTNIASA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O)O)O)O |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
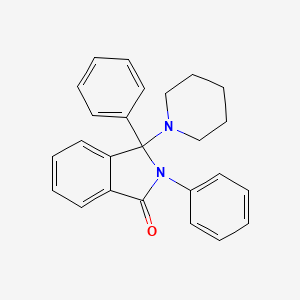
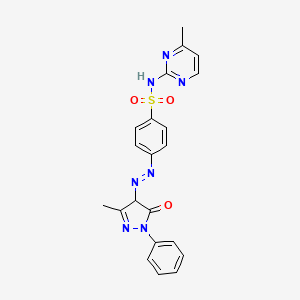

![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)

